molecular formula C8H6ClN3 B2386733 Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride CAS No. 1934299-50-9

Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride

Cat. No.: B2386733
CAS No.: 1934299-50-9
M. Wt: 179.61
InChI Key: GVHFSKLEUSPTAA-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The imidazo[1,2-a]pyridine scaffold is particularly valued for its biological activity and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride typically involves multi-component reactions. One efficient method includes the use of cyanoacetohydrazide in a one-pot five-component synthesis . Another approach involves the reaction of pyridine with substituted phenacyl bromides under microwave irradiation at 150°C for 3-4 minutes .

Industrial Production Methods

Industrial production methods for this compound often employ high-throughput techniques such as microwave-assisted synthesis to enhance yield and reduce reaction time. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride can be compared with other similar compounds such as:

These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their specific functional groups and biological activities, highlighting the versatility and uniqueness of this compound .

Biological Activity

Imidazo[1,2-a]pyridine derivatives, including Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound that serves as a scaffold for numerous bioactive molecules. The structural versatility of this compound allows for modifications that can enhance its biological efficacy. The hydrochloride salt form often improves solubility and bioavailability, making it a suitable candidate for drug development.

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : This compound exhibits significant antibacterial and antifungal properties. Studies indicate that it can inhibit the growth of various bacterial strains and fungi through mechanisms that may involve disruption of cellular processes or inhibition of enzyme activity .
  • Anticancer Properties : Research has shown that derivatives of Imidazo[1,2-a]pyridine possess cytotoxic effects against cancer cell lines. For instance, in vitro studies using the A549 lung adenocarcinoma cell line demonstrated IC50 values indicating potent anticancer activity . The compound's mechanism may involve apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, demonstrating anti-inflammatory potential. This is significant for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antitubercular Activity : Notably, certain imidazo[1,2-a]pyridine derivatives have shown effectiveness against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.006 μM . This highlights their potential in treating drug-resistant tuberculosis strains.

Structure-Activity Relationship (SAR)

The biological activity of Imidazo[1,2-a]pyridine derivatives is closely linked to their chemical structure. Modifications at various positions on the imidazo ring can significantly alter their pharmacological profiles:

PositionModificationEffect on Activity
2Substituents (e.g., halogens)Enhanced antibacterial and anticancer activity
3Alkyl or aryl groupsImproved solubility and potency
6Carbonitrile groupIncreased cytotoxicity against cancer cells

These modifications allow for fine-tuning of the compounds' interactions with biological targets, enhancing their therapeutic efficacy while minimizing side effects.

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound:

  • Cytotoxicity Studies : In a study involving brine shrimp and A549 cells, the compound demonstrated notable cytotoxic effects with LC50 values ranging from 20.07 to 27.82 μg/mL . This indicates a significant potential for further development as an anticancer agent.
  • Antimicrobial Efficacy : A series of tests against various pathogens revealed that modifications to the imidazo structure could enhance antimicrobial potency. For example, certain derivatives showed MIC values below 1 μM against resistant bacterial strains .
  • In Vivo Studies : Pharmacokinetic evaluations in animal models indicated favorable absorption and distribution profiles for certain derivatives, suggesting potential for clinical application .

Properties

IUPAC Name

imidazo[1,2-a]pyridine-6-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3.ClH/c9-5-7-1-2-8-10-3-4-11(8)6-7;/h1-4,6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHFSKLEUSPTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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